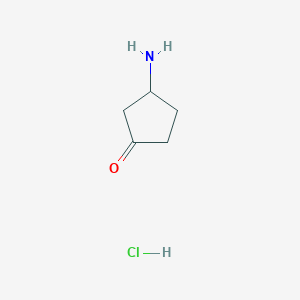

3-Aminocyclopentanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminocyclopentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c6-4-1-2-5(7)3-4;/h4H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSCKQDMLUSTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856778 | |

| Record name | 3-Aminocyclopentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228600-26-7 | |

| Record name | Cyclopentanone, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228600-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of a Key Chiral Building Block in Modern Pharmaceutical Synthesis

(1S,3S)-3-Aminocyclopentanol hydrochloride has emerged as a critical chiral building block in the pharmaceutical industry, offering a versatile scaffold for the synthesis of complex molecules with specific stereochemistry. Its inherent chirality and bifunctional nature, possessing both an amino and a hydroxyl group in a cis-configuration on a cyclopentane ring, make it a valuable starting material for the development of novel therapeutics, particularly in the realm of antiviral agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (1S,3S)-3-Aminocyclopentanol hydrochloride, with a focus on its role in the synthesis of carbocyclic nucleosides and as a key component in the development of antiviral drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,3S)-3-Aminocyclopentanol hydrochloride is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1523530-42-8 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 93-96 °C | [3] |

| Solubility | Slightly soluble in water, DMSO, and methanol | [3] |

| Stereochemistry | (1S,3S) | [1] |

Note: Several CAS numbers are associated with isomers of 3-Aminocyclopentanol hydrochloride. The CAS number 1523530-42-8 specifically corresponds to the (1S,3S) isomer.

Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride

The stereoselective synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride is crucial for its application in chiral drug synthesis. Several synthetic strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures. A common approach involves the reduction of a 3-aminocyclopentanone precursor, where the stereochemical outcome is controlled to yield the desired cis isomer.[1]

While a detailed, publicly available, step-by-step protocol specifically for the (1S,3S) isomer is not extensively documented in readily accessible literature, a representative synthetic approach for its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride, is well-described and provides a foundational understanding of the synthetic strategy. This multi-step synthesis typically starts from a readily available chiral precursor and involves key steps such as a hetero-Diels-Alder reaction to establish the stereocenters on the cyclopentane ring.

A logical workflow for a potential asymmetric synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride, based on established chemical principles, is outlined below.

Applications in Drug Development

The primary application of (1S,3S)-3-Aminocyclopentanol hydrochloride and its stereoisomers lies in their use as chiral synthons for the preparation of biologically active molecules.

Key Intermediate for Bictegravir

The (1R,3S) stereoisomer of 3-aminocyclopentanol is a well-established key intermediate in the synthesis of the potent anti-HIV drug, Bictegravir.[1] Bictegravir is an integrase strand transfer inhibitor (INSTI) that is a component of the fixed-dose combination tablet Biktarvy.

The mechanism of action of Bictegravir involves the inhibition of the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Bictegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.

The following diagram illustrates the simplified signaling pathway of HIV-1 entry and the mechanism of action of Bictegravir.

Synthesis of Carbocyclic Nucleosides

(1S,3S)-3-Aminocyclopentanol hydrochloride is a valuable precursor for the synthesis of carbocyclic nucleosides.[1] These are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group. This structural modification imparts greater metabolic stability against enzymatic cleavage, often leading to improved pharmacokinetic profiles and sustained therapeutic effects.

The general workflow for the synthesis of carbocyclic nucleosides from (1S,3S)-3-Aminocyclopentanol hydrochloride is depicted below.

Conclusion

(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block of significant importance in medicinal chemistry and drug development. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the asymmetric synthesis of complex pharmaceutical agents. While its stereoisomer, (1R,3S)-3-aminocyclopentanol, is famously utilized in the production of the anti-HIV drug Bictegravir, the (1S,3S)-isomer holds considerable promise for the development of novel carbocyclic nucleosides with potential therapeutic applications. Further research into the synthesis and biological evaluation of compounds derived from (1S,3S)-3-Aminocyclopentanol hydrochloride is warranted to fully exploit its potential in the discovery of new medicines.

References

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, most notably for their antiviral activities. In these molecules, the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability by eliminating the labile glycosidic bond, rendering them resistant to enzymatic cleavage by phosphorylases. The synthesis of these complex molecules is a significant focus in medicinal chemistry, with various strategies developed to achieve high stereoselectivity and overall yield. This technical guide provides a comprehensive overview of the synthesis of carbocyclic nucleoside analogues, with a specific focus on pathways originating from aminocyclopentanol derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in this field.

Carbocyclic nucleosides, such as the anti-HIV agents Abacavir and Carbovir, are cornerstone therapies in virology.[1] Their synthesis often relies on key chiral intermediates that dictate the stereochemistry of the final active pharmaceutical ingredient. One such class of crucial precursors are aminocyclopentanol derivatives, which provide a versatile scaffold for the introduction of the nucleobase.

Core Synthetic Strategies

The synthesis of carbocyclic nucleosides from aminocyclopentanol precursors can be broadly categorized into two main approaches:

-

Linear Synthesis: In this approach, the heterocyclic base is constructed stepwise onto the pre-existing aminocyclopentane core.

-

Convergent Synthesis: This strategy involves the synthesis of a functionalized cyclopentylamine or a related derivative, which is then coupled with a pre-synthesized purine or pyrimidine base in a later step. The convergent approach is often favored due to its flexibility, allowing for the synthesis of a diverse range of analogues from a common intermediate.

This guide will focus on the convergent synthetic routes, which are more prevalent in the literature for the synthesis of analogues starting from aminocyclopentanol-related structures.

Key Intermediate: (±)-cis-4-Amino-2-cyclopentene-1-methanol

A pivotal intermediate in the synthesis of numerous carbocyclic nucleosides is (±)-cis-4-amino-2-cyclopentene-1-methanol. Its synthesis from readily available starting materials like cyclopentadiene has been well-established and provides a versatile entry point to a variety of analogues.[1]

Experimental Protocol: Synthesis of (±)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride

This protocol describes a six-step synthesis starting from cyclopentadiene.[1]

Table 1: Synthesis of (±)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Hetero Diels-Alder Reaction | Cyclopentadiene, singlet oxygen | - |

| 2 | Reduction | NaBH4, MeOH | - |

| 3 | Protection | Acetic anhydride, pyridine | - |

| 4 | Aza-Claisen Rearrangement | DBU, trichloroacetonitrile, CHCl3; then K2CO3, p-xylene, reflux | 85 |

| 5 | Hydrolysis and Deprotection | 3.0 N methanolic HCl, reflux | - |

| 6 | Purification | Washing with ethanol:diethyl ether (1:50) | - |

| Overall Yield | 38 |

Detailed Methodology: [1]

-

Step 1-3 (Not detailed in the primary source): The initial steps involve the formation of a bicyclic intermediate from cyclopentadiene, followed by reduction and protection of the hydroxyl groups.

-

Step 4: Aza-Claisen Rearrangement: The protected diol is subjected to an aza-Claisen rearrangement. To a solution of the substrate in CHCl3, DBU and trichloroacetonitrile are added, and the mixture is stirred for 1 hour. The resulting adduct is then refluxed in p-xylene with K2CO3 for 14 hours to yield the rearranged product. The yield for this key step is 85%.

-

Step 5: Hydrolysis and Deprotection: The rearranged adduct is treated with a 3.0 N methanolic HCl solution and refluxed for 24 hours.

-

Step 6: Purification: After removal of the solvent, the residue is washed with a 1:50 mixture of ethanol and diethyl ether to afford the hydrochloride salt of cis-4-amino-2-cyclopentene-1-methanol.

Characterization Data for the Rearranged Adduct (Precursor to the final product): [1]

-

¹H NMR (DMSO-d6): δ 7.97 (d, J = 9.9 Hz, 1H), 6.01 (m, 1H), 5.89 (m, 1H), 5.78 (m, 1H), 4.78 (m, 1H), 4.01 (m, 2H), 2.95 (m, 1H), 2.44 (m, 1H), 2.02 (s, 3H), 1.47 (dd, J = 6.9, 6.6 Hz, 1H).

-

¹³C NMR (DMSO-d6): δ 170.15, 160.73, 133.95, 131.93, 92.81, 66.86, 57.11, 43.62, 32.89, 20.73.

-

MS (FAB) m/e: calcd for (C10H13Cl3NO3): 299.9961, found 299.9945 [MH]+.

Synthesis of Carbocyclic Nucleoside Analogues

The core aminocyclopentenol structure serves as the cyclopentane backbone for the final nucleoside analogue. The key subsequent step is the coupling of this amino-alcohol with a suitable purine or pyrimidine base.

Convergent Synthesis of Carbovir

Carbovir, a potent anti-HIV agent, can be synthesized from a chiral lactam, which is a precursor to the required aminocyclopentene derivative. The following diagram illustrates a generalized convergent synthetic pathway.

Caption: Convergent synthesis of Carbovir from a chiral lactam precursor.

Experimental Protocol: Coupling of an Aminocyclopentenol Derivative with a Pyrimidine Base

The following is a generalized procedure for the coupling reaction, a critical step in the convergent synthesis.

Table 2: Coupling Reaction for Carbocyclic Nucleoside Synthesis

| Reactants | Reagents and Conditions | Yield (%) | Reference |

| Aminocyclopentenol derivative, 5-amino-4,6-dichloropyrimidine | i-Pr2EtN, n-BuOH, gradual heating to reflux | ~50 (improved with optimized heating) | [2] |

Detailed Methodology: [2]

-

An excess (2 equivalents) of 5-amino-4,6-dichloropyrimidine is added to a solution of the aminocyclopentenol derivative in n-butanol.

-

Five equivalents of diisopropylethylamine (i-Pr2EtN) are added as a base.

-

The reaction temperature is gradually increased to the boiling point of the solvent.

-

The product is purified by column chromatography.

Note: The yield of this coupling step can be sensitive to reaction conditions, and optimization may be required.

Enantioselective Synthesis

The biological activity of carbocyclic nucleosides is highly dependent on their stereochemistry. Therefore, enantioselective synthesis is of paramount importance. Chiral starting materials, such as (-)-Vince lactam, or the use of chiral catalysts and resolving agents are common strategies to achieve the desired enantiomer.

One reported approach for the asymmetric synthesis of 4-aminocyclopent-2-en-1-ols involves the stereoselective preparation of cis-4-amino-substituted cyclopentene oxides, followed by a chiral base-mediated rearrangement to the corresponding allylic alcohols, achieving up to 90% enantiomeric excess (ee).[3]

Caption: Enantioselective synthesis of aminocyclopentenol via epoxide rearrangement.

Conclusion

The synthesis of carbocyclic nucleoside analogues from aminocyclopentanol derivatives is a well-established yet continually evolving field. The use of versatile intermediates like cis-4-amino-2-cyclopentene-1-methanol allows for the efficient construction of a wide array of analogues. The choice between linear and convergent strategies, along with the implementation of robust enantioselective methods, are critical considerations for any synthetic campaign in this area. This guide provides a foundational understanding of the key synthetic transformations, supported by detailed experimental insights, to aid researchers in the design and execution of their synthetic routes toward novel carbocyclic nucleoside analogues. Further exploration of the cited literature is encouraged for more specific and in-depth protocols.

References

The Pivotal Role of Chirality in 3-Aminocyclopentanol Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug design and development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide delves into the significance of stereochemistry in 3-aminocyclopentanol derivatives, a versatile scaffold in medicinal chemistry. We will explore the stereoselective synthesis of these compounds, present comparative physicochemical and biological data of their stereoisomers, and provide detailed experimental protocols for their preparation and evaluation. Furthermore, this guide will illustrate the impact of chirality on specific biological signaling pathways, offering a comprehensive resource for researchers engaged in the discovery and optimization of novel therapeutics based on the 3-aminocyclopentanol core.

Introduction: The Significance of Chirality

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit distinct biological activities.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[3] Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are critical for the development of safer and more efficacious drugs.[4]

The 3-aminocyclopentanol scaffold, with its two chiral centers, can exist as four stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The cis isomers, (1S,3S) and (1R,3R), and the trans isomers, (1R,3S) and (1S,3R), present distinct spatial arrangements of their amino and hydroxyl groups, leading to different biological profiles.[5] For instance, the (1R,3S) isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[5] This underscores the necessity of precise stereochemical control in the synthesis of 3-aminocyclopentanol derivatives for therapeutic applications.

Physicochemical Properties of 3-Aminocyclopentanol Stereoisomers

| Stereoisomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |

| (1R,3S)-3-Aminocyclopentanol | cis-(1R,3S)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |

| (1S,3R)-3-Aminocyclopentanol | cis-(1S,3R)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |

| (1R,3R)-3-Aminocyclopentanol | trans-(1R,3R)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |

| (1S,3S)-3-Aminocyclopentanol | cis-(1S,3S)-3-aminocyclopentan-1-ol | C₅H₁₁NO | 101.15 | -0.4 |

| Data sourced from PubChem CID: 21308749, 22827986.[1][6] |

Biological Activity: A Tale of Two Stereoisomers

The profound impact of chirality on biological activity is evident in studies of aminocyclopentane derivatives. While direct comparative data for all four stereoisomers of 3-aminocyclopentanol acting on a single target is scarce, research on closely related aminocyclopentanecarboxylic acid analogues of γ-aminobutyric acid (GABA) provides a compelling illustration of stereoselectivity at GABAC receptors.

| Compound | Target Receptor | EC₅₀ (µM) | Kᵢ (µM) | Activity |

| (+)-trans-3-ACPC | ρ₁ GABAC | 2.7 ± 0.2 | - | Partial Agonist |

| ρ₂ GABAC | 1.45 ± 0.22 | - | Partial Agonist | |

| (-)-trans-3-ACPC | ρ₁ GABAC | - | - | Weak Partial Agonist |

| ρ₂ GABAC | - | - | Weak Partial Agonist | |

| (+)-cis-3-ACPC | ρ₁ GABAC | 26.1 ± 1.1 | - | Partial Agonist |

| ρ₂ GABAC | 20.1 ± 2.1 | - | Partial Agonist | |

| (-)-cis-3-ACPC | ρ₁ GABAC | 78.5 ± 3.5 | - | Partial Agonist |

| ρ₂ GABAC | 63.8 ± 23.3 | - | Partial Agonist | |

| (+)-4-ACPC | ρ₁ GABAC | - | 6.0 ± 0.1 | Antagonist |

| ρ₂ GABAC | - | 4.7 ± 0.3 | Antagonist | |

| (-)-4-ACPC | ρ₁ GABAC / ρ₂ GABAC | - | - | Little to no effect |

| Data from a study on aminocyclopentanecarboxylic acid analogues of GABA.[7] ACPC = Aminocyclopentanecarboxylic acid. |

This data clearly demonstrates that both the cis/trans configuration and the absolute stereochemistry dramatically influence the potency and functional activity (agonist vs. antagonist) of these compounds.[7]

Experimental Protocols

Stereoselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol is adapted from a patented method for the preparation of a key intermediate for Bictegravir.

Step 1: Esterification

-

Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask.

-

Initiate stirring and cool the reaction mixture to 5 °C.

-

Slowly add 93.4 g of pivaloyl chloride dropwise to the cooled solution.

-

After the addition is complete, adjust the temperature to 25 °C and allow the esterification reaction to proceed for 30 minutes.

Step 2: Deprotection

-

Prepare a solution of 52 g of Boc-protected (1R,3S)-3-aminocyclopentanol in 53 g of isopropanol.

-

Add this solution dropwise to the reaction mixture from Step 1.

-

Allow the deprotection reaction to proceed at room temperature for 12 hours. Monitor the reaction progress by Gas Chromatography (GC).

Step 3: Isolation and Purification

-

Upon completion of the reaction, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.

-

Filter the solid product under a nitrogen atmosphere.

-

Wash the filter cake with isopropanol at 5 °C until the washings are colorless.

-

Wash the filter cake with 40 g of acetone.

-

Stir the solid in acetone and heat to 50 °C for 2 hours.

-

Cool the mixture to 0 °C and filter under nitrogen protection.

-

Wash the filter cake with acetone at 5 °C until no further liquid is collected.

-

Dry the product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[8]

Representative Biological Assay: GABA Aminotransferase (GABA-AT) Inhibition Assay

This generalized protocol is based on methods used to evaluate aminocyclopentane derivatives as GABA-AT inhibitors.

Objective: To determine the inhibitory potency (IC₅₀) of 3-aminocyclopentanol stereoisomers against GABA-AT.

Materials:

-

Purified GABA-AT enzyme

-

GABA (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

α-ketoglutarate

-

Succinic semialdehyde dehydrogenase

-

NADP⁺

-

Test compounds (3-aminocyclopentanol stereoisomers)

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)

-

96-well microplate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, GABA-AT, PLP, α-ketoglutarate, succinic semialdehyde dehydrogenase, and NADP⁺ to each well.

-

Add serial dilutions of the test compounds to the appropriate wells. Include a positive control (a known GABA-AT inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding GABA to all wells.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

-

Calculate the initial reaction velocities for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Chirality and its Influence on Signaling Pathways

The stereochemistry of 3-aminocyclopentanol derivatives is crucial for their specific interactions with biological targets, which in turn dictates their effect on intracellular signaling pathways.

Mechanism of GABA-AT Inactivation

Certain derivatives of 3-aminocyclopentane have been designed as mechanism-based inactivators of GABA-AT, an enzyme that degrades the inhibitory neurotransmitter GABA.[9][10] The stereochemistry of these inhibitors is critical for their binding to the enzyme's active site and subsequent inactivation.

Caption: Mechanism of GABA-AT inactivation by a chiral cyclopentane derivative.

Modulation of the Cyclic AMP Signaling Pathway

Derivatives such as 1S,3R-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) have been shown to interact with metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs) that can modulate the cyclic AMP (cAMP) signaling pathway.[11] The stereochemistry of the ligand determines its affinity and efficacy at specific mGluR subtypes.

Caption: Modulation of the cAMP signaling pathway by a chiral aminocyclopentane derivative.

Conclusion

The chirality of 3-aminocyclopentanol derivatives is a critical determinant of their biological activity. The distinct spatial arrangement of functional groups in each stereoisomer dictates its interaction with chiral biological targets, leading to significant differences in potency, efficacy, and mechanism of action. This technical guide has provided an overview of the importance of stereochemistry in this class of compounds, supported by comparative data, detailed experimental protocols, and visualizations of their influence on key signaling pathways. A thorough understanding and application of these principles are essential for the successful design and development of novel, safe, and effective therapeutics based on the 3-aminocyclopentanol scaffold. Drug development professionals are encouraged to prioritize the stereoselective synthesis and evaluation of these derivatives to unlock their full therapeutic potential.

References

- 1. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 6. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental changes in the modulation of cyclic AMP formation by the metabotropic glutamate receptor agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic acid in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Aminocyclopentanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Aminocyclopentanone hydrochloride (C₅H₁₀ClNO, Molecular Weight: 135.59 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also details standardized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of synthesized chemical compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its functional groups (ketone, secondary amine hydrochloride) and the cyclopentane ring structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~3.5 - 4.0 | Multiplet | 1H | H-3 (CH-NH₃⁺) |

| ~2.2 - 2.8 | Multiplet | 4H | H-2, H-5 (CH₂-C=O) |

| ~1.8 - 2.2 | Multiplet | 2H | H-4 (CH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~215 - 220 | C=O (C-1) |

| ~45 - 55 | CH-NH₃⁺ (C-3) |

| ~35 - 45 | CH₂-C=O (C-2, C-5) |

| ~25 - 35 | CH₂ (C-4) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ketone) |

| ~1600 - 1500 | Medium | N-H bend (Ammonium salt) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 100.07 | [M-Cl]⁺ (Molecular ion of the free base) |

| 83.07 | [M-Cl-NH₃]⁺ |

| 71.05 | [M-Cl-C₂H₄]⁺ (Loss of ethylene) |

| 56.05 | [M-Cl-C₂H₃O]⁺ (Loss of ketene) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization techniques suitable for this molecule.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule or the molecular ion of the free base.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

In-Depth Technical Guide: Thermal Stability and Degradation of (R)-3-(Boc-amino)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of (R)-3-(Boc-amino)cyclopentanone, a key building block in the synthesis of various pharmaceutical compounds. Understanding the thermal behavior of this molecule is critical for defining storage conditions, developing stable formulations, and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) derived from it.

Thermal Stability Profile

(R)-3-(Boc-amino)cyclopentanone exhibits a multi-stage thermal degradation profile, primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent stability of the cyclopentanone ring.

Decomposition Overview

The thermal decomposition of (R)-3-(Boc-amino)cyclopentanone proceeds through two main stages:

-

Initial Decomposition (150°C - 200°C): This stage is characterized by the thermal cleavage of the Boc protecting group.[1] This is a well-documented degradation pathway for Boc-protected amines and is often the primary route of decomposition at lower temperatures.

-

Secondary Decomposition (250°C - 350°C): At higher temperatures, the cyclopentanone ring itself begins to degrade.[1] This process involves more complex fragmentation and rearrangement reactions, leading to the formation of a variety of smaller volatile molecules.

Quantitative Thermal Analysis Data

| Parameter | Expected Value/Range | Analytical Technique | Significance |

| Melting Point (Tm) | 95 - 105 °C | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state stability. |

| Onset of Decomposition (Tonset) | ~ 150 °C | Thermogravimetric Analysis (TGA) | Indicates the temperature at which significant mass loss begins. |

| Temperature of Maximum Mass Loss Rate (Tmax) | ~ 180 - 200 °C (Boc group) > 250 °C (Cyclopentanone ring) | Derivative Thermogravimetry (DTG) | Highlights the temperatures of the most rapid decomposition events. |

| Mass Loss (Stage 1) | ~ 43% | Thermogravimetric Analysis (TGA) | Corresponds to the loss of the isobutylene and carbon dioxide from the Boc group. |

| Enthalpy of Decomposition (ΔHd) | Varies | Differential Scanning Calorimetry (DSC) | Quantifies the heat released or absorbed during decomposition. |

Degradation Pathways and Products

The thermal degradation of (R)-3-(Boc-amino)cyclopentanone is initiated by the cleavage of the Boc group, followed by the decomposition of the resulting aminocyclopentanone and the cyclopentanone ring.

Primary Degradation: Loss of the Boc Group

The primary and most facile degradation pathway is the thermolytic cleavage of the Boc protecting group. This proceeds via a six-membered cyclic transition state (Ei mechanism), leading to the formation of 3-aminocyclopentanone, isobutylene, and carbon dioxide.

Caption: Primary thermal degradation pathway of (R)-3-(Boc-amino)cyclopentanone.

Secondary Degradation: Decomposition of the Cyclopentanone Ring

At temperatures exceeding 250°C, the cyclopentanone ring undergoes fragmentation.[1] The primary degradation product, 3-aminocyclopentanone, and any remaining intact (R)-3-(Boc-amino)cyclopentanone will decompose through various radical and concerted pathways. Common degradation products of the cyclopentanone ring include ethene, ketene, and propyne.

Caption: Secondary degradation of the cyclopentanone ring at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the thermal stability and degradation of (R)-3-(Boc-amino)cyclopentanone.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent)

-

High-purity nitrogen gas supply

-

Analytical balance (accurate to 0.01 mg)

-

Platinum or alumina sample pans

Procedure:

-

Tare an empty TGA sample pan.

-

Accurately weigh 5-10 mg of (R)-3-(Boc-amino)cyclopentanone into the tared pan.

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as decomposition.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or equivalent)

-

High-purity nitrogen gas supply

-

Hermetically sealed aluminum pans and lids

-

Crimping press for sealing pans

Procedure:

-

Accurately weigh 2-5 mg of (R)-3-(Boc-amino)cyclopentanone into an aluminum DSC pan.

-

Hermetically seal the pan using a crimping press.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above the final decomposition temperature observed in TGA (e.g., 400°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion (area under the melting peak). Exothermic events at higher temperatures can be correlated with decomposition.

Forced Degradation Study (Thermal Stress)

Objective: To identify potential degradation products under thermal stress conditions.

Materials:

-

(R)-3-(Boc-amino)cyclopentanone

-

High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

-

Suitable HPLC column (e.g., C18 reverse-phase)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Oven capable of maintaining a constant temperature

Procedure:

-

Sample Preparation: Prepare a stock solution of (R)-3-(Boc-amino)cyclopentanone in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Transfer aliquots of the stock solution into sealed vials.

-

Place the vials in an oven at a controlled temperature (e.g., 80°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

For solid-state stress, place a known amount of the solid compound in an open or loosely capped vial in the oven. Dissolve the stressed solid in the initial solvent at the specified time points.

-

-

Sample Analysis:

-

Analyze the stressed samples by HPLC-UV or HPLC-MS.

-

Develop a suitable gradient elution method to separate the parent compound from any degradation products.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

-

Caption: Workflow for assessing the thermal stability of (R)-3-(Boc-amino)cyclopentanone.

Conclusion

The thermal stability of (R)-3-(Boc-amino)cyclopentanone is primarily limited by the lability of the Boc protecting group, which undergoes thermolytic cleavage at temperatures around 150-200°C. At higher temperatures, the cyclopentanone ring itself degrades. For drug development professionals, it is crucial to control storage and processing temperatures to below the onset of Boc group degradation to maintain the integrity of the molecule. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of the thermal stability and degradation profile of this important synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of 3-Aminocyclopentanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminocyclopentanone hydrochloride. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's chemical structure and the known behavior of analogous amine hydrochloride salts. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.

Introduction to this compound

This compound is a cyclic ketone and an amine salt. Its structure, featuring a polar ketone group, a charged ammonium group, and a relatively small carbon skeleton, dictates its solubility behavior. As a salt, it is expected to be significantly more soluble in polar solvents compared to its free base counterpart, 3-aminocyclopentanone. The hydrochloride salt form is often utilized in drug development to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients.

Predicted Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The ionic nature of the hydrochloride salt suggests a strong affinity for polar solvents capable of solvating the charged ammonium and chloride ions. Conversely, its solubility is expected to be limited in nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This information is extrapolated from the expected behavior of small molecule amine hydrochlorides. For a related compound, (1R,3S)-3-Aminocyclopentanol hydrochloride, qualitative data indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[1][2]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The high polarity and hydrogen bonding capacity of water effectively solvate the ammonium and chloride ions. |

| Methanol | Soluble | As a polar protic solvent, methanol can solvate the ions, though likely to a lesser extent than water. | |

| Ethanol | Moderately Soluble | The increased nonpolar character of the ethyl group compared to methanol's methyl group may slightly reduce its solvating power. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO makes it a good solvent for many salts. |

| Acetonitrile | Slightly Soluble | While polar, acetonitrile is generally a weaker solvent for salts compared to water, methanol, or DMSO. | |

| Nonpolar | Toluene | Insoluble | The nonpolar nature of toluene cannot effectively solvate the charged ions of the hydrochloride salt. |

| Hexane | Insoluble | As a nonpolar hydrocarbon, hexane lacks the necessary polarity to dissolve ionic compounds. | |

| Dichloromethane | Very Slightly Soluble | Despite some polarity, dichloromethane is generally a poor solvent for ionic salts. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method should be followed. The following protocol outlines a common and reliable method for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.

-

-

Data Calculation:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

The Cyclopentanone Ring: A Privileged Scaffold in Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered carbocyclic cyclopentanone ring is a recurring structural motif in a diverse array of biologically active molecules, ranging from endogenous signaling lipids to complex natural products and synthetic therapeutic agents. Its conformational flexibility and ability to engage in various non-covalent interactions, combined with its synthetic tractability, make it a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the biological activities of cyclopentanone ring-containing compounds, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental protocols used to evaluate their efficacy.

Key Classes and Biological Activities of Cyclopentanone-Containing Compounds

Compounds featuring a cyclopentanone core exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and hormonal effects. This section summarizes the quantitative activity of representative compounds from major classes.

Prostaglandins and Analogs

Prostaglandins are lipid autacoids derived from arachidonic acid that contain a cyclopentanone ring and are involved in numerous physiological processes such as inflammation, pain, and uterine contractions.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs).[2] Synthetic prostaglandin analogs are utilized in various therapeutic areas.

Jasmonates and Derivatives

Jasmonates are a class of plant hormones that play crucial roles in regulating plant growth, development, and defense responses to biotic and abiotic stresses.[3] Structurally similar to prostaglandins, they have garnered interest for their potential anticancer properties.[4]

Cucurbitacins

Cucurbitacins are a group of tetracyclic triterpenoids, some of which contain a cyclopentanone moiety, isolated from plants of the Cucurbitaceae family. They are known for their potent cytotoxic and anticancer activities.[5]

Synthetic Cyclopentanone Derivatives

The cyclopentanone scaffold serves as a versatile building block for the synthesis of novel therapeutic agents, including chalcone derivatives and nucleoside analogs, with a range of biological activities.[6][7]

Table 1: Quantitative Biological Activity of Cyclopentanone Ring-Containing Compounds

| Compound Class | Compound | Biological Activity | Cell Line/Target | IC50/EC50 | Reference(s) |

| Prostaglandins | Prostaglandin E2 (PGE2) | Pro-inflammatory, Angiogenesis | EP4 Receptor | - | [4][8] |

| 15-deoxy-Δ12,14-PGJ2 | Anti-inflammatory, Anticancer | Various | Varies | [9] | |

| Jasmonates | Methyl Jasmonate (MJ) | Anticancer | B16-F10 Melanoma | 2.6 mM | [10] |

| Methyl Jasmonate (MJ) | Anticancer | CaSki Cervical Cancer | 1.7 mM | [4] | |

| Methyl Jasmonate (MJ) | Anticancer | C33A Cervical Cancer | 2.2 mM | [4] | |

| Methyl Jasmonate (MJ) | Anticancer | HeLa Cervical Cancer | 3.0 mM | [4] | |

| Methyl Jasmonate (MJ) | Anticancer | SiHa Cervical Cancer | 3.3 mM | [4] | |

| Methyl Jasmonate (MJ) | Anticancer | U87 Glioblastoma | 5.2 mM | [11] | |

| Methyl Jasmonate (MJ) | Anticancer | LN229 Glioblastoma | 5.5 mM | [11] | |

| MJ Analog C-10 | Anticancer | U87 Glioblastoma | 3.2 mM | [11] | |

| MJ Analog C-10 | Anticancer | LN229 Glioblastoma | 3.2 mM | [11] | |

| Cucurbitacins | Cucurbitacin E | Anticancer | NCI-N87 Gastric Cancer | 80-130 nM | [12] |

| Cucurbitacin E | Anticancer | SW 1353 Chondrosarcoma | 9.16 µM (24h) | [13] | |

| Cucurbitacin I | Anticancer | SW 1353 Chondrosarcoma | 5.06 µM (24h) | [13] | |

| Synthetic Derivatives | Chalcone Derivative (15) | Anticancer | Gastric Cancer Cells | 3.57–5.61 µM | [7] |

| Chalcone-pyrazole hybrid (31) | Anticancer | Hepatocellular Carcinoma | 0.5–4.8 µM | [7] | |

| Chalcone-1,2,3-triazole (54) | Anticancer | HepG2 Liver Cancer | 0.9 µM | [7] | |

| Cyclopentanone Chalcone (4a) | Anticancer | A2780 Ovarian Cancer | 20-66 µM | [12] | |

| Cyclopentanone Chalcone (4c) | Anticancer | A2780 Ovarian Cancer | 20-66 µM | [12] | |

| Carbocyclic Adenosine Analog | Antiviral (HBV) | - | 0.4 nM | [14] | |

| Carbocyclic Guanosine Analog | Antiviral (HBV) | - | 0.4 nM | [14] |

Key Signaling Pathways Modulated by Cyclopentanone-Containing Compounds

The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Prostaglandin E2 (PGE2) Signaling

PGE2 signals through four main GPCRs (EP1-EP4). Activation of EP2 and EP4 receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression related to inflammation and cell proliferation.[4][15] The EP1 receptor couples to Gq, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[15]

Caption: Prostaglandin E2 (PGE2) Signaling Pathways.

Jasmonate Signaling in Plants

In plants, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, a component of the SCF(COI1) ubiquitin E3 ligase complex.[16] In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins bind to and repress transcription factors such as MYC2.[17] The binding of JA-Ile to COI1 promotes the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[3][17] This releases MYC2 to activate the transcription of jasmonate-responsive genes involved in plant defense.[18]

Caption: Core Jasmonate Signaling Pathway in Plants.

JAK/STAT and PI3K/Akt Pathways

Many cyclopentanone-containing compounds, particularly cucurbitacins, exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.

Cucurbitacins can inhibit the phosphorylation and activation of JAKs (e.g., JAK2), which in turn prevents the phosphorylation and dimerization of STAT proteins (e.g., STAT3, STAT5).[19] This blocks their translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[1]

Caption: Inhibition of JAK/STAT Pathway by Cucurbitacins.

Similarly, the PI3K/Akt pathway is a central regulator of cell survival. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[2] Activated Akt then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis.[20] Some cyclopentanone derivatives have been shown to interfere with this pathway.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]

- 13. mdpi.com [mdpi.com]

- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 17. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride from protected 3-aminocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis commences with the commercially available N-Boc-3-aminocyclopentanone and proceeds through a two-step sequence involving a diastereoselective reduction followed by deprotection. The protocol is designed to be a reliable and reproducible method for obtaining the target compound with high purity and stereochemical integrity.

Introduction

(1R,3S)-3-Aminocyclopentanol and its salts are crucial building blocks in medicinal chemistry, notably in the synthesis of antiviral agents and other therapeutic molecules. The precise stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is critical for the biological activity of the final drug substance. This document outlines a robust synthetic route starting from a protected 3-aminocyclopentanone, focusing on achieving the desired cis-(1R,3S) stereochemistry through a diastereoselective reduction of the ketone. The subsequent deprotection of the amine furnishes the final hydrochloride salt.

Overall Reaction Scheme

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Diastereoselective Reduction of N-Boc-3-aminocyclopentanone

This procedure details the stereoselective reduction of N-Boc-3-aminocyclopentanone to yield (1R,3S)-N-Boc-3-aminocyclopentanol. The use of a sterically hindered reducing agent, such as L-Selectride®, favors the formation of the cis diastereomer.

Materials:

-

N-Boc-3-aminocyclopentanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add N-Boc-3-aminocyclopentanone (1.0 eq).

-

Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (1R,3S)-N-Boc-3-aminocyclopentanol.

Step 2: Deprotection of (1R,3S)-N-Boc-3-aminocyclopentanol

This protocol describes the removal of the Boc protecting group to yield the final hydrochloride salt.

Materials:

-

(1R,3S)-N-Boc-3-aminocyclopentanol

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Diethyl ether

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add (1R,3S)-N-Boc-3-aminocyclopentanol (1.0 eq).

-

Dissolve the protected amino alcohol in a minimal amount of DCM or 1,4-dioxane.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate should be observed.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]

Data Presentation

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) | Diastereomeric Ratio (cis:trans) |

| 1 | N-Boc-3-aminocyclopentanone | (1R,3S)-N-Boc-3-aminocyclopentanol | L-Selectride®, THF | 85-95 | >98 | >95:5 |

| 2 | (1R,3S)-N-Boc-3-aminocyclopentanol | (1R,3S)-3-Aminocyclopentanol HCl | 4 M HCl in Dioxane | 90-98 | >99 | N/A |

Table 1: Summary of quantitative data for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Logical Workflow Diagram

Figure 2: Detailed experimental workflow.

Conclusion

The described two-step synthesis provides an efficient and highly stereoselective method for the preparation of (1R,3S)-3-Aminocyclopentanol hydrochloride from a readily available protected aminoketone. The protocol is suitable for laboratory-scale synthesis and offers a reliable route to this important pharmaceutical intermediate. The high diastereoselectivity of the reduction step and the clean deprotection ensure the production of the target compound in high yield and purity.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Aminocyclopentanols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral aminocyclopentanols utilizing enzymatic reduction methodologies. The focus is on two primary enzymatic strategies: the kinetic resolution of racemic aminocyclopentanols using lipases and the asymmetric reduction of prochiral aminocyclopentanones using ketoreductases.

Lipase-Catalyzed Kinetic Resolution of Racemic Aminocyclopentanols

Lipase-catalyzed kinetic resolution is a robust and widely used method for the separation of enantiomers of racemic alcohols. This approach relies on the stereoselective acylation of one enantiomer of the racemic aminocyclopentanol, allowing for the separation of the acylated product from the unreacted enantiomer.

Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Chemoenzymatic workflow for the kinetic resolution of aminocyclopentanols.

Quantitative Data: Lipase-Catalyzed N-Acylation

The following table summarizes the results of the Candida antarctica lipase B (CAL-B) catalyzed N-acylation of cis- and trans-2-aminocyclopentanecarboxamides.[1]

| Entry | Substrate | Enzyme | Time (h) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) | Enantiomeric Ratio (E) |

| 1 | cis-2-aminocyclopentanecarboxamide | CAL-B | 2 | 48 | 91 | >99 | >200 |

| 2 | cis-2-aminocyclopentanecarboxamide | Lipase PS | 2 | 5 | 1 | 21 | 2.5 ± 0.1 |

| 3 | trans-2-aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |

| 4 | trans-2-aminocyclopentanecarboxamide | Lipase PS | 2 | 38 | 50 | 81 | 16 ± 2 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of trans-2-Aminocyclopentanol Derivatives

This protocol is based on the kinetic resolution of trans-2-(N,N-dialkylamino)cyclopentanols using Burkholderia cepacia lipase.[2]

Materials:

-

Racemic trans-2-(N,N-dialkylamino)cyclopentanol

-

Burkholderia cepacia lipase (immobilized)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., Diisopropyl ether)

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled reaction setup

-

Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

-

To a solution of racemic trans-2-(N,N-dialkylamino)cyclopentanol (1.0 mmol) in anhydrous diisopropyl ether (20 mL), add vinyl acetate (2.0 mmol).

-

Add immobilized Burkholderia cepacia lipase (100 mg).

-

Stir the suspension at a constant temperature (e.g., 30 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product by chiral GC or HPLC.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

-

Wash the immobilized enzyme with the reaction solvent and combine the filtrates.

-

Evaporate the solvent under reduced pressure.

-

Separate the resulting acylated aminocyclopentanol from the unreacted aminocyclopentanol using column chromatography on silica gel.

-

Characterize the purified enantiomers and determine their enantiomeric excess.

Ketoreductase-Catalyzed Asymmetric Reduction of Prochiral Aminocyclopentanones

The direct asymmetric reduction of a prochiral ketone to a chiral alcohol is a highly efficient method for obtaining enantiomerically pure compounds. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones, often with high yields and excellent enantioselectivity. This approach requires an N-protected aminocyclopentanone as the substrate to avoid interference of the amino group with the enzymatic reduction.

Workflow for Ketoreductase-Catalyzed Asymmetric Reduction

Caption: General workflow for the asymmetric synthesis of aminocyclopentanols via ketoreductase.

Quantitative Data: Ketoreductase-Catalyzed Reduction

The following table presents representative data for the ketoreductase-catalyzed reduction of various ketones to showcase the potential of this enzyme class. Specific data for aminocyclopentanones is limited in publicly available literature and would require specific screening studies.

| Substrate | Enzyme | Cofactor Regeneration | Conversion (%) | Product ee (%) |

| 2',6'-dichloro-3'-fluoroacetophenone | Engineered KRED | GDH/Glucose | >95 | >99 (S) |

| Ethyl 4-chloroacetoacetate | Engineered KRED | GDH/Glucose | >99 | >99.5 (S) |

| 1-Aryl-2-nitro-1-ethanone | RasADH | GDH/Glucose | >99 | >99 (R) |

Experimental Protocol: Ketoreductase-Catalyzed Reduction of N-Boc-2-aminocyclopentanone (Representative Protocol)

This is a general protocol that may require optimization for specific substrates and ketoreductases.

Materials:

-

N-Boc-2-aminocyclopentanone (prochiral substrate)

-

Ketoreductase (KRED) enzyme preparation (lyophilized powder or whole cells)

-

NAD(P)H cofactor

-

Cofactor regeneration system:

-

Option A: Glucose dehydrogenase (GDH) and D-glucose

-

Option B: Isopropanol (IPA)

-

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Standard laboratory glassware and shaker incubator

-

Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

-

In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Add the N-Boc-2-aminocyclopentanone substrate to the buffer to a final concentration of 10-50 mM. A co-solvent such as DMSO may be used to aid solubility.

-

Add the NAD(P)H cofactor to a final concentration of 0.5-1.0 mM.

-

Add the cofactor regeneration system.

-

For GDH/Glucose system: Add D-glucose (e.g., 1.1 equivalents relative to the substrate) and GDH (e.g., 5-10 U/mL).

-

For IPA system: Isopropanol can be used as a co-solvent (e.g., 5-10% v/v).

-

-

Initiate the reaction by adding the ketoreductase enzyme (e.g., 1-5 mg/mL of lyophilized powder or an appropriate amount of whole cells).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the reaction progress by taking samples at regular intervals. Quench the reaction in the sample (e.g., by adding a water-immiscible organic solvent and vortexing). Analyze the organic phase by chiral GC or HPLC to determine conversion and enantiomeric excess.

-

Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the N-Boc-protected aminocyclopentanol by column chromatography.

-

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final chiral aminocyclopentanol.

-

Characterize the final product and confirm its enantiomeric purity.

References

Application Notes and Protocols for the Reduction of 3-Aminocyclopentanone using Sodium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reduction of 3-aminocyclopentanone to 3-aminocyclopentanol using sodium borohydride (NaBH₄). The reduction of cyclic β-amino ketones is a critical transformation in organic synthesis, yielding valuable cis- and trans-amino alcohol building blocks for the development of novel therapeutics and chiral ligands. This guide outlines the reaction mechanism, stereochemical considerations, detailed experimental procedures, and data analysis, with a focus on achieving diastereoselectivity.

Introduction

The reduction of 3-aminocyclopentanone with sodium borohydride is a facile and efficient method for the synthesis of 3-aminocyclopentanol. Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of other functional groups.[1] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, resulting in the formation of a secondary alcohol.[1] A key aspect of this reaction is the diastereoselectivity, which leads to the formation of both cis- and trans-3-aminocyclopentanol isomers. The ratio of these isomers is influenced by reaction conditions such as solvent, temperature, and the presence of additives. The ability to control this diastereoselectivity is crucial for the synthesis of stereochemically pure compounds, which is of paramount importance in drug development.

Signaling Pathway and Logical Relationships

The reduction of 3-aminocyclopentanone with sodium borohydride follows a well-established nucleophilic addition mechanism. The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the cyclopentanone ring. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent to yield the alcohol product. The stereochemical outcome is determined by the direction of the hydride attack.

References

Protocol for Boc Deprotection of Aminocyclopentanone Derivatives: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from various aminocyclopentanone derivatives. The Boc group is a crucial tool in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery, such as prostaglandin analogs and kinase inhibitors. The protocols outlined below cover standard acidic deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), offering guidance on reaction conditions, work-up procedures, and expected outcomes. This guide is intended to aid researchers in selecting the optimal deprotection strategy for their specific aminocyclopentanone substrate.

Introduction

Aminocyclopentanone moieties are key structural motifs found in a variety of biologically active compounds. Their synthesis often requires the use of protecting groups for the amine functionality to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-aminocyclopentanones is a critical step in the synthesis of many pharmaceutical intermediates. This document presents a compilation of reliable protocols for this transformation.

Data Presentation

The following table summarizes quantitative data for the Boc deprotection of various aminocyclopentanone derivatives under different acidic conditions.

| Substrate | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| N-Boc-(4R)-aza-cyclopentenone | TFA | CH2Cl2 | 0 to RT | 2.5 | 82 | [3] |

| N-Boc-L-Glutamic Acid Methyl Ester | TFA | CH2Cl2 | 0 to RT | Not Specified | High (used crude) | [4] |

| General N-Boc Amine | 25% TFA in DCM | DCM | RT | 2 | 60 | [5] |

| General N-Boc Amine | 4M HCl in Dioxane | Dioxane | RT | 2 | 91 | [6] |

| General N-Boc Amine | Oxalyl Chloride | Methanol | RT | 1-4 | up to 90 | |

| N-Boc Amino Acids | H2SO4 | tBuOAc | RT | Not Specified | 70-100 | |

| N-Boc-L-Alanine-OH | H2O | TTP-NTf2 (Ionic Liquid) | 150 | 2.5-6 | 97 | [7] |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally efficient method for the removal of the Boc group.

Materials:

-

Boc-protected aminocyclopentanone derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected aminocyclopentanone derivative in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 20% to 50% of the total volume, or in excess (e.g., 1:1 v/v with DCM).[5][8]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution to neutralize the excess acid, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the deprotected aminocyclopentanone derivative.

-

If necessary, purify the product by column chromatography.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the hydrochloride salt of the amine directly, which can be advantageous for purification and handling of the product.

Materials:

-

Boc-protected aminocyclopentanone derivative

-

4M HCl in 1,4-dioxane

-

Methanol (optional)